Methyl phthalazine-1-carboxylate
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Overview
Description
Methyl phthalazine-1-carboxylate is an organic compound belonging to the phthalazine family, characterized by a fused benzene and pyridazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl phthalazine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with hydrazine hydrate to form phthalazine, which is then esterified with methanol in the presence of an acid catalyst to yield this compound. The reaction conditions typically include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as ionic liquids as solvents, has been explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Methyl phthalazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalazine-1,4-dicarboxylate using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it into phthalazine derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the phthalazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include various substituted phthalazines, which can be further functionalized for specific applications.
Scientific Research Applications
Methyl phthalazine-1-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.
Biology: It is used in the development of fluorescent probes for biological imaging.
Industry: It is utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism by which methyl phthalazine-1-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, in anticancer applications, it has been shown to inhibit enzymes involved in cell proliferation, leading to apoptosis of cancer cells. The pathways involved often include the inhibition of DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Phthalazine: The parent compound, lacking the ester group.
Phthalazine-1,4-dicarboxylate: A derivative with two carboxylate groups.
Methyl phthalate: A simpler ester without the phthalazine ring.
Uniqueness: Methyl phthalazine-1-carboxylate is unique due to its combined structural features of the phthalazine ring and ester group, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from simpler analogs.
Properties
IUPAC Name |
methyl phthalazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-14-10(13)9-8-5-3-2-4-7(8)6-11-12-9/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUOWRSNYDLOJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=CC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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